molecular formula C15H13ClO2 B6397303 2-Chloro-4-(4-ethylphenyl)benzoic acid CAS No. 1261959-15-2

2-Chloro-4-(4-ethylphenyl)benzoic acid

Cat. No.: B6397303
CAS No.: 1261959-15-2
M. Wt: 260.71 g/mol
InChI Key: FRIVHJKYZHLXRW-UHFFFAOYSA-N
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Description

This compound belongs to the substituted benzoic acid family, characterized by a chloro group at the 2-position and a 4-ethylphenyl substituent at the 4-position of the benzene ring. Such derivatives are typically synthesized for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

IUPAC Name

2-chloro-4-(4-ethylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-2-10-3-5-11(6-4-10)12-7-8-13(15(17)18)14(16)9-12/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIVHJKYZHLXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688984
Record name 3-Chloro-4'-ethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-15-2
Record name 3-Chloro-4'-ethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-ethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Another method involves the oxidation of 2-chlorotoluene using potassium permanganate. This reaction is typically carried out under basic conditions and results in the formation of the desired benzoic acid derivative .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-ethylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include ammonia and diphenylphosphide, typically under basic conditions.

    Oxidation: Potassium permanganate is a common oxidizing agent used under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with ammonia can lead to the formation of 2-amino-4-(4-ethylphenyl)benzoic acid .

Scientific Research Applications

2-Chloro-4-(4-ethylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-ethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and the 4-ethylphenyl group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Electronic Effects and Reactivity

  • Electron-Withdrawing Groups (EWGs): The cyano group in 2-Chloro-4-(4-cyanophenyl)benzoic acid enhances electrophilic substitution reactivity, making it suitable for coupling reactions in drug synthesis . Trifluoromethyl and methylsulfonyl groups (strong EWGs) increase acidity (lower pKa) and improve solubility in polar solvents .
  • Electron-Donating Groups (EDGs):
    • Ethyl and ethoxy groups (EDGs) in 4-ethylphenyl or 4-ethoxy-2-methylphenyl substituents reduce acidity and may enhance lipophilicity, favoring membrane permeability in bioactive molecules .

Physicochemical Properties

  • Solubility:
    • Methylsulfonyl and trifluoromethyl groups improve aqueous solubility (e.g., 2-Chloro-4-(methylsulfonyl)benzoic acid is soluble in DMSO >50 mg/mL) .
    • Ethylphenyl and ethoxy groups may reduce water solubility but enhance compatibility with organic matrices .
  • Thermal Stability: Sulfonyl and cyano substituents increase thermal stability, as evidenced by melting points >200°C in these derivatives .

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